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Compound of Interest

Compound Name: Cy5.5-cooh

CAS No.: 1144107-80-1

Cat. No.: B1669372 Get Quote

Executive Summary
In the landscape of near-infrared (NIR) fluorescence imaging, Cy5.5-COOH (Cyanine 5.5

carboxylic acid) stands as a critical fluorophore for deep-tissue visualization. Unlike visible-

spectrum dyes (e.g., FITC, TRITC), Cy5.5 operates in the "optical window" of tissue (650–900

nm), where hemoglobin and water absorption are minimized.

This guide moves beyond basic datasheets to provide a mechanistic understanding of Cy5.5-
COOH. We analyze its benzindocyanine architecture, define the causality behind solvent

choices, and provide a self-validating protocol for bioconjugation that mitigates common

failures like aggregation and hydrolysis.

Chemical Architecture & Photophysical
Properties[1][2]
Structural Analysis
Cy5.5 is a benzindocyanine dye. Its structure differs from standard Cy5 by the fusion of

benzene rings onto the indole nuclei, extending the conjugated

-electron system. This structural modification induces a bathochromic shift (red shift) of
approximately 30-40 nm relative to Cy5, pushing emission further into the NIR region.
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Chromophore: Polymethine bridge connecting two 1,1-dimethyl-1H-benzo[e]indoles.

Functional Handle: A non-activated carboxylic acid (-COOH) group attached via an alkyl

linker. This group is chemically inert until activated, providing high stability during storage

compared to pre-activated NHS esters.

Hydrophobicity: The standard Cy5.5-COOH (non-sulfonated) is highly hydrophobic. This

dictates the use of organic co-solvents (DMSO/DMF) during conjugation. Note: For strictly

aqueous applications, the sulfonated analog (Sulfo-Cy5.5) is required.

Physicochemical Data Matrix
Property Value / Characteristic Technical Note

Molecular Formula
Counterion typically Chloride (

)

Molecular Weight ~619.23 Da
Varies slightly by salt form

(inner salt vs chloride)

Excitation Max 675 nm
Optimal excitation source: 633

nm or 647 nm lasers

Emission Max 694 nm
Far-red / NIR detection

channel

Extinction Coefficient

High molar absorptivity

enables low-concentration

detection

Quantum Yield ~0.20 - 0.28

Moderate; highly dependent on

solvent viscosity and protein

conjugation

Solubility DMSO, DMF, DCM

Insoluble in water (< 1 µM).[1]

Requires organic stock

solution.

Stokes Shift ~19-25 nm

Narrow shift requires high-

quality emission filters to reject

excitation light
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Bioconjugation Mechanics: The "Self-Validating"
Protocol
The conjugation of Cy5.5-COOH to biomolecules (antibodies, peptides) relies on Carbodiimide

Chemistry. The carboxylic acid must be activated in situ to form a reactive intermediate capable

of forming stable amide bonds with primary amines (

) on the target.[2]

The Criticality of Solvent & pH
Solvent: Because Cy5.5-COOH is hydrophobic, the stock must be prepared in anhydrous

DMSO or DMF. However, the antibody resides in an aqueous buffer. Rule of Thumb: Keep

the final organic solvent concentration < 10% (v/v) to prevent protein denaturation.

pH Control:

Activation Step (pH 4.5 - 6.0): EDC is most efficient at slightly acidic pH.

Coupling Step (pH 8.3 - 8.5): The lysine

-amino group on the protein must be deprotonated (nucleophilic) to attack the activated
ester.

Workflow Visualization
The following diagram illustrates the EDC/NHS activation pathway, highlighting the unstable O-

acylisourea intermediate that necessitates the addition of NHS for stabilization.
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Caption: Step-wise activation of Cy5.5-COOH via EDC/NHS chemistry to form a stable amide

bond with protein amines.

Step-by-Step Protocol (Antibody Labeling)
Materials:

Cy5.5-COOH (10 mM stock in anhydrous DMSO).

EDC (freshly prepared 10 mg/mL in water).[3]

NHS (freshly prepared 10 mg/mL in water).

Antibody (1 mg/mL in PBS, free of BSA/Gelatin/Azide).

Purification Column (Sephadex G-25 or Zeba Spin).

Procedure:

Activation:

Mix Cy5.5-COOH stock with EDC and NHS in a molar ratio of 1:1.2:1.2 (Dye:EDC:NHS).
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Incubate for 15 minutes at room temperature in the dark. This creates the reactive NHS-

ester in situ.

Coupling:

Adjust antibody solution to pH 8.3 using 1M

(10% v/v).

Add the activated dye mixture to the antibody. Target Molar Ratio: Use a 10-20 fold molar

excess of dye over antibody.

Self-Validation Check: Ensure the final DMSO concentration is < 10%. If precipitate forms,

the dye concentration is too high for the aqueous buffer.

Incubate for 1 hour at room temperature with gentle rotation.

Purification:

The unreacted hydrophobic dye can cause high background. Pass the reaction mixture

through a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.

Visual Check: You will see two bands: a fast-moving blue/cyan band (conjugate) and a

slow-moving or retained band (free dye).

Critical Quality Attributes (CQA)
Degree of Labeling (DOL)
The DOL determines the brightness and specificity of the probe.

Target: 2–4 dye molecules per antibody.

Risk: DOL > 6 often leads to fluorescence quenching (due to dye-dye proximity) and

antibody precipitation (due to hydrophobicity of Cy5.5).

Calculation:

: Absorbance at 675 nm.[4][5]
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: Absorbance at 280 nm.

: Correction Factor for Cy5.5 (~0.05 - 0.07).

: 209,000

.

: 210,000

(for IgG).

Stability & Storage[4][8]
Lyophilized Powder: Stable for >1 year at -20°C. Store desiccated and protected from light.

DMSO Stock: Stable for 1-2 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into

single-use vials).

Conjugates: Store at 4°C. Do not freeze antibody conjugates unless using a cryoprotectant

(e.g., 50% glycerol), as freezing denatures the antibody.

In Vivo Applications & Drug Development
The NIR Advantage
Cy5.5 is a standard for in vivo optical imaging due to the "biological window."

Tissue Penetration: Photons at ~700 nm penetrate several millimeters to centimeters into

tissue.

Background Reduction: Autofluorescence from tissue (collagen, elastin, NADH) is

significantly lower in the NIR region compared to the green (FITC) or yellow (PE) channels.

Pharmacokinetics (PK) Tracking
Cy5.5-COOH is frequently used to label small molecule drugs, peptides, or nanoparticles to

track biodistribution.

Renal vs. Hepatic Clearance: The hydrophobicity of Cy5.5 tends to promote hepatic (liver)

uptake. If renal clearance is desired, the sulfonated analog (Sulfo-Cy5.5) is preferred to
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increase polarity.

Tumor Imaging: Cy5.5-labeled antibodies (e.g., Trastuzumab-Cy5.5) are used to validate

target engagement in xenograft models before moving to radioisotope labeling for clinical

PET studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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